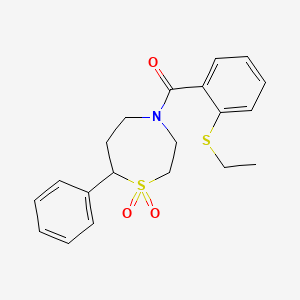

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

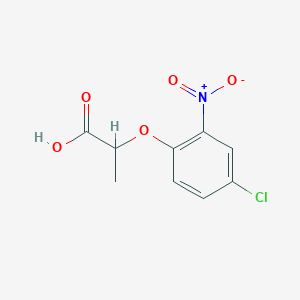

“N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” is a chemical compound with the molecular formula C16H12N4O2 and a molecular weight of 292.298. It is a derivative of pyrimidine, a moiety known for its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds has been achieved by starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid . The reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” are not detailed in the retrieved sources. The compound has a molecular weight of 292.298.Scientific Research Applications

Discovery and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, demonstrating potent anticancer effects both in vitro and in vivo by inducing cell-cycle arrest and apoptosis. This compound has progressed to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Molecular Analysis Techniques

Research on nonaqueous capillary electrophoresis has expanded the understanding of the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and others. This method provides a promising approach for the quality control of pharmaceutical compounds, demonstrating the versatility of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in analytical chemistry (Ye et al., 2012).

Epilepsy and Pain Management

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide, were found to be effective in animal models of epilepsy and pain. While some compounds exhibited unacceptable toxicities, others advanced to clinical studies, underscoring the therapeutic potential of these derivatives in treating neurological conditions (Amato et al., 2011).

Structural and Synthetic Research

Studies on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives offer insights into the molecular configurations and interactions of these compounds. Such research aids in the understanding of their properties and potential applications in designing new pharmaceuticals and materials (Artheswari et al., 2019).

Selective Inhibitors Development

N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), showcasing their specificity and potency in vitro. This research highlights the application of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in developing targeted therapies for conditions influenced by aldosterone synthase (Zimmer et al., 2011).

Future Directions

The future directions for “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds could involve further exploration of their anti-fibrotic activities . The development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name |

N-pyridin-2-yl-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15(20-14-4-1-2-9-17-14)12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-11H,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCBLLBLRHIYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)

![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)

![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)

![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)

![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)